Gln-Glu

説明

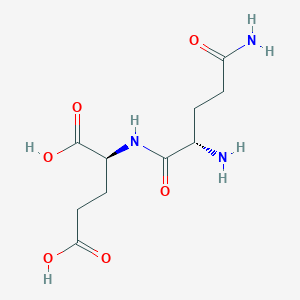

Structure

3D Structure

特性

IUPAC Name |

(2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O6/c11-5(1-3-7(12)14)9(17)13-6(10(18)19)2-4-8(15)16/h5-6H,1-4,11H2,(H2,12,14)(H,13,17)(H,15,16)(H,18,19)/t5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWOFCNWTMWOOJJ-WDSKDSINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)N)C(C(=O)NC(CCC(=O)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)N)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501309175 | |

| Record name | L-Glutaminyl-L-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501309175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Glutaminylglutamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028796 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

88830-90-4 | |

| Record name | L-Glutaminyl-L-glutamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88830-90-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Glutaminyl-L-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501309175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glutaminylglutamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028796 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Biological Role of Glutamine-Glutamate Dipeptide: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

The glutamine-glutamate (Gln-Glu) dipeptide, particularly in the form of γ-L-glutamyl-L-glutamine (γ-Glu-Gln), is a naturally occurring molecule with significant and expanding roles in cellular metabolism, neurotransmission, and sensory perception. Formed by a unique isopeptide bond between the γ-carboxyl group of glutamic acid and the α-amino group of glutamine, this dipeptide exhibits enhanced stability compared to free glutamine, making it a molecule of great interest for therapeutic and biotechnological applications.[1] This technical guide provides an in-depth overview of the synthesis, metabolism, and diverse biological functions of the this compound dipeptide, with a focus on its interactions with key signaling pathways and its potential as a modulator of physiological processes.

Synthesis and Metabolism

The primary route for the formation of γ-Glu-Gln is through the activity of the enzyme γ-glutamyltranspeptidase (GGT). GGT is a key component of the γ-glutamyl cycle, a crucial pathway for glutathione (GSH) metabolism and the transport of amino acids across cell membranes.[2][3] In this cycle, GGT catalyzes the transfer of the γ-glutamyl moiety from a donor, typically GSH, to an acceptor molecule. When L-glutamine acts as the acceptor, γ-Glu-Gln is formed.[2]

Due to the stability of the γ-glutamyl bond, γ-Glu-Gln is resistant to cleavage by most standard peptidases.[1] This property allows it to persist in biological fluids and potentially exert more sustained effects compared to its constituent amino acids.

Biological Functions and Mechanisms of Action

The biological roles of the this compound dipeptide are multifaceted, stemming from its interaction with specific cellular receptors and its participation in fundamental metabolic pathways.

Neuromodulation via NMDA Receptor Interaction

Evidence suggests that γ-glutamyl dipeptides can act as modulators of excitatory neurotransmission in the central nervous system. Specifically, they have been shown to function as partial agonists at the N-methyl-D-aspartate (NMDA) receptor, a key ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory. The activation of NMDA receptors by γ-Glu-Gln can lead to an influx of Ca²⁺ into neurons, initiating downstream signaling cascades. While direct quantitative data for γ-Glu-Gln is limited, a related dipeptide, γ-L-glutamyl-L-glutamate (γ-Glu-Glu), has been shown to activate NMDA receptors with an EC50 value of approximately 300 µM.

Modulation of the Calcium-Sensing Receptor (CaSR) and "Kokumi" Taste Sensation

γ-Glutamyl peptides, including γ-Glu-Gln, are recognized as positive allosteric modulators of the Calcium-Sensing Receptor (CaSR). The CaSR is a G-protein coupled receptor that plays a critical role in calcium homeostasis and has been identified as a key mediator of the "kokumi" taste sensation—a sense of richness, mouthfulness, and complexity in food. By binding to the CaSR, γ-Glu-Gln enhances the receptor's sensitivity to extracellular calcium, triggering intracellular signaling pathways that can lead to an increase in intracellular calcium concentrations and a suppression of intracellular cAMP levels. This modulation of CaSR has implications not only for food science but also for physiological processes regulated by this receptor, such as parathyroid hormone secretion.

Gut Barrier Function and Intestinal Health

While direct studies on the this compound dipeptide are scarce, its constituent amino acid, glutamine, is well-established as a critical nutrient for maintaining the integrity of the intestinal barrier. Glutamine serves as a primary energy source for enterocytes and is essential for the expression of tight junction proteins that regulate intestinal permeability. Glutamine supplementation has been shown to improve gut barrier function in various conditions of intestinal injury. Given its enhanced stability, the this compound dipeptide represents a promising alternative for delivering glutamine to the gut.

Role in Cellular Signaling: The mTOR Pathway

Glutamine plays a crucial role in activating the mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and metabolism. Glutamine can activate mTORC1 through a Rag GTPase-independent mechanism that requires the ADP-ribosylation factor 1 (Arf1). This activation is critical for promoting protein synthesis and other anabolic processes. While the direct effect of the this compound dipeptide on the mTOR pathway has not been extensively studied, its ability to deliver glutamine intracellularly suggests it could indirectly influence this key signaling cascade.

Quantitative Data

The following tables summarize the available quantitative data on the biological effects of γ-glutamyl peptides. It is important to note that some data are from studies on closely related dipeptides and are presented here as a proxy for the activity of γ-Glu-Gln.

Table 1: Receptor Activation and Modulation by γ-Glutamyl Peptides

| Dipeptide | Receptor | Activity | Quantitative Value | Reference |

| γ-L-glutamyl-L-glutamate | NMDA Receptor | Partial Agonist | EC50 ≈ 300 µM | |

| S-methylglutathione | Calcium-Sensing Receptor (CaSR) | Positive Allosteric Modulator (Inhibition of PTH Secretion) | IC50 = 4.8 ± 0.3 µM |

Table 2: Sensory Thresholds of Kokumi γ-Glutamyl Peptides

| Dipeptide | Sensory Threshold (in aqueous solution) | Reference |

| γ-L-glutamyl-L-leucine | 3.3 - 9.4 mmol/L | |

| γ-L-glutamyl-L-valine | 3.3 - 9.4 mmol/L | |

| γ-L-glutamyl-L-cysteinyl-β-alanine | 3.3 - 9.4 mmol/L |

Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the biological roles of glutamine-glutamate dipeptides.

Protocol 1: Synthesis of γ-L-Glutamyl-L-Glutamine

A. Chemical Synthesis (One-Pot Procedure)

-

Protection: The α-amino group of L-glutamic acid is protected using N-phthaloyl-L-glutamic acid anhydride.

-

Reaction: The protected glutamic acid is reacted with L-glutamine in a suitable solvent such as dimethylformamide (DMF).

-

Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

-

Deprotection: The phthaloyl protecting group is removed to yield γ-L-glutamyl-L-glutamine.

-

Purification: The final product is purified using techniques such as preparative high-performance liquid chromatography (HPLC).

B. Enzymatic Synthesis

-

Reaction Setup: A reaction mixture is prepared containing L-glutamine (as both donor and acceptor) in a suitable buffer (e.g., Tris-HCl, pH 8-10).

-

Enzyme Addition: Purified or immobilized γ-glutamyltranspeptidase (GGT) is added to the reaction mixture.

-

Incubation: The mixture is incubated at a controlled temperature (e.g., 37°C) with gentle agitation.

-

Monitoring and Purification: The formation of γ-L-glutamyl-L-glutamine is monitored over time using HPLC, and the product is subsequently purified.

Protocol 2: Assessment of NMDA Receptor Activation

This protocol is based on measuring changes in intracellular calcium concentration ([Ca²⁺]i) in cultured neurons.

-

Cell Culture: Primary hippocampal or cortical neurons are cultured on glass coverslips.

-

Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2/AM.

-

Experimental Setup: The coverslip is placed in a perfusion chamber on the stage of an inverted microscope equipped for fluorescence imaging.

-

Perfusion: Cells are continuously perfused with a physiological saline solution.

-

Stimulation: A solution containing the γ-Glu-Gln dipeptide is applied to the cells.

-

Data Acquisition: Changes in intracellular calcium are monitored by measuring the ratio of fluorescence emission at two different excitation wavelengths.

-

Analysis: The magnitude and kinetics of the calcium response are quantified to determine the agonistic or modulatory effects of the dipeptide.

Protocol 3: In Vitro Gut Epithelial Barrier Integrity Assay

This protocol utilizes a co-culture model of human intestinal epithelial cells to assess the effect of the dipeptide on barrier function.

-

Cell Culture: Caco-2 (human epithelial colorectal adenocarcinoma) cells and HT29-MTX (mucus-secreting) cells are co-cultured on permeable Transwell inserts to form a polarized monolayer that mimics the intestinal barrier.

-

Barrier Integrity Measurement: The integrity of the cell monolayer is assessed by measuring the transepithelial electrical resistance (TEER).

-

Treatment: The γ-Glu-Gln dipeptide is added to the apical side of the Transwell insert.

-

Permeability Assay: A fluorescently labeled, non-absorbable marker (e.g., FITC-dextran) is added to the apical chamber.

-

Sampling: Samples are collected from the basolateral chamber at various time points.

-

Quantification: The amount of the fluorescent marker that has crossed the monolayer is quantified using a fluorescence plate reader.

-

Analysis: A decrease in the permeability of the marker in the presence of the dipeptide indicates an enhancement of gut barrier function.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to the biological role of the glutamine-glutamate dipeptide.

Figure 1: Key signaling pathways modulated by the γ-glutamyl-glutamine dipeptide.

Figure 2: Comparative workflow of chemical and enzymatic synthesis of γ-Glu-Gln.

Figure 3: Experimental workflow for assessing gut barrier function in vitro.

Conclusion and Future Directions

The glutamine-glutamate dipeptide, particularly γ-L-glutamyl-L-glutamine, is emerging as a bioactive molecule with diverse physiological roles. Its enhanced stability over free glutamine makes it an attractive candidate for clinical nutrition and therapeutic applications. The ability of γ-Glu-Gln to modulate key signaling receptors such as the NMDA receptor and the Calcium-Sensing Receptor highlights its potential in neuroscience and as a functional food ingredient. Furthermore, its role in delivering glutamine to tissues suggests it could be beneficial in conditions associated with compromised gut barrier function and increased metabolic demand.

Future research should focus on elucidating the specific signaling cascades activated by γ-Glu-Gln, determining its precise pharmacokinetic and pharmacodynamic profiles, and conducting clinical trials to validate its efficacy in various pathological conditions. A deeper understanding of the biological role of this dipeptide will undoubtedly open new avenues for drug development and nutritional science.

References

- 1. The mTORC1 pathway stimulates glutamine metabolism and cell proliferation by repressing SIRT4 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Glutathione Metabolite γ-Glutamyl-Glutamate Partially Activates Glutamate NMDA Receptors in Central Neurons With Higher Efficacy for GluN2B-Containing Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular and sensory characterization of gamma-glutamyl peptides as key contributors to the kokumi taste of edible beans (Phaseolus vulgaris L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Glutamine-Glutamate Cycle: A Core Mechanism in Astrocytic-Neuronal Metabolic Coupling

An In-depth Technical Guide for Researchers and Drug Development Professionals

The glutamine-glutamate (Gln-Glu) cycle is a fundamental metabolic pathway that underpins synaptic transmission and neuronal health. This intricate shuttle between astrocytes and neurons is essential for the replenishment of the neurotransmitter glutamate pool, the detoxification of ammonia, and the maintenance of overall brain energy homeostasis.[1][2][3] Dysregulation of this cycle has been implicated in a range of neurological and psychiatric disorders, making it a critical area of investigation for therapeutic intervention.

This technical guide provides a comprehensive overview of the this compound cycle's core mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Core Mechanism of the Glutamine-Glutamate Cycle

The this compound cycle describes the trafficking of glutamate and glutamine between astrocytes and neurons to sustain glutamatergic neurotransmission.[1][2] In essence, following neuronal release, glutamate is taken up by surrounding astrocytes and converted to the non-excitatory amino acid glutamine. This glutamine is then transported back to the neurons, where it serves as a direct precursor for the synthesis of glutamate.

The key steps in the cycle are as follows:

-

Glutamate Release and Uptake: Upon neuronal excitation, glutamate is released into the synaptic cleft. To terminate the signal and prevent excitotoxicity, it is rapidly cleared from the synapse, primarily by astrocytic Excitatory Amino Acid Transporters (EAATs), particularly EAAT1 (GLAST) and EAAT2 (GLT-1). Neurons also express EAATs, but astrocytes are responsible for the majority of glutamate uptake.

-

Astrocytic Glutamine Synthesis: Inside the astrocyte, the enzyme glutamine synthetase (GS) , which is exclusively localized to astrocytes in the brain, catalyzes the amidation of glutamate to form glutamine. This reaction requires ATP and incorporates a molecule of ammonia, thus serving as a crucial pathway for brain ammonia detoxification.

-

Glutamine Efflux and Neuronal Uptake: Glutamine is then transported out of the astrocytes and into the extracellular space via System N transporters (SNATs). Subsequently, it is taken up by neurons through System A transporters (SAATs).

-

Neuronal Glutamate Synthesis: Within the presynaptic neuron, the mitochondrial enzyme phosphate-activated glutaminase (PAG) hydrolyzes glutamine back into glutamate.

-

Vesicular Loading: The newly synthesized glutamate is then packaged into synaptic vesicles by vesicular glutamate transporters (VGLUTs) , ready for the next round of neurotransmission. The transport of glutamate into vesicles is driven by a proton electrochemical gradient generated by a vacuolar-type H+-ATPase.

Signaling Pathway of the Glutamine-Glutamate Cycle

Caption: The Glutamine-Glutamate Cycle between a neuron and an astrocyte.

Quantitative Data

The efficiency and capacity of the this compound cycle are determined by the kinetic properties of its constituent enzymes and transporters, as well as the concentrations of the key metabolites.

Enzyme Kinetics

| Enzyme | Cell Type | Substrate | Km | Vmax | Reference |

| Glutamine Synthetase (GS) | Astrocytes | Glutamate | ~0.2-0.4 mM | - | |

| Glutamine Synthetase (GS) | Astrocytes | Ammonia | ~0.02-0.1 mM | - | |

| Phosphate-Activated Glutaminase (PAG) - Kidney-type (GLS1) | Neurons | Glutamine | ~1-5 mM | - | |

| Phosphate-Activated Glutaminase (PAG) - Liver-type (GLS2) | Astrocytes | Glutamine | ~11.6 mM | 0.5 µmol/mL/min |

Note: Vmax values are highly dependent on the preparation and assay conditions and are therefore often not directly comparable across studies.

Metabolite Concentrations and Metabolic Flux

| Parameter | Brain Region | Value | Method | Reference |

| Glutamate Concentration | Human Prefrontal Cortex | 9.7 ± 0.5 mM | 1H-MRS | |

| Glutamine Concentration | Human Prefrontal Cortex | 3.0 ± 0.7 mM | 1H-MRS | |

| Glutamate Concentration (Gray Matter) | Human Brain | 11.7 ± 1.1 mmol/kg | 1H-MRS | |

| Glutamine Concentration (Gray Matter) | Human Brain | 3.2 ± 1.6 mmol/kg | 1H-MRS | |

| Glutamate Concentration (White Matter) | Human Brain | 7.1 ± 0.5 mmol/kg | 1H-MRS | |

| Glutamine Concentration (White Matter) | Human Brain | 1.7 ± 1.6 mmol/kg | 1H-MRS | |

| This compound Cycle Rate | Human Occipital/Parietal Lobe | 0.32 ± 0.05 µmol/min/g | 13C-MRS | |

| Tricarboxylic Acid (TCA) Cycle Rate | Human Occipital/Parietal Lobe | 0.77 ± 0.07 µmol/min/g | 13C-MRS | |

| Glucose Oxidation Rate | Human Occipital/Parietal Lobe | 0.39 ± 0.04 µmol/min/g | 13C-MRS | |

| Glutamine Synthesis Rate (Normal) | Rat Brain | 0.21 ± 0.04 µmol/min/g | 13C-MRS | |

| Glutamine Synthesis Rate (Hyperammonemia) | Rat Brain | 0.43 ± 0.14 µmol/min/g | 13C-MRS |

Experimental Protocols

Measurement of Glutamine Synthetase (GS) Activity

Principle: A common method for assaying GS activity is the γ-glutamyl transferase reaction, which measures the formation of γ-glutamylhydroxamate from glutamine and hydroxylamine. The product can be quantified spectrophotometrically.

Methodology:

-

Cell/Tissue Lysis: Homogenize cultured cells or brain tissue in a suitable lysis buffer on ice.

-

Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., Bradford or BCA assay).

-

Assay Reaction:

-

Prepare an assay buffer containing imidazole-HCl, L-glutamine, hydroxylamine, sodium arsenate, MnCl₂, and ADP.

-

Add a known amount of cell lysate to the assay buffer.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 120 minutes).

-

-

Stopping the Reaction: Terminate the reaction by adding a stop buffer containing FeCl₃, trichloroacetic acid, and HCl.

-

Detection: Centrifuge the samples to pellet precipitated protein. Measure the absorbance of the supernatant at 560 nm.

-

Quantification: Calculate the concentration of γ-glutamylhydroxamate using a standard curve generated with known concentrations of the product. Express GS activity as nmol of product formed per minute per mg of protein.

Workflow for Glutamine Synthetase Activity Assay

Caption: Spectrophotometric assay workflow for Glutamine Synthetase activity.

Measurement of Phosphate-Activated Glutaminase (PAG) Activity

Principle: PAG activity is typically measured by quantifying the amount of glutamate or ammonia produced from glutamine. A coupled enzyme assay can be used where the product of the PAG reaction is a substrate for a second reaction that produces a detectable signal.

Methodology:

-

Tissue Preparation: Homogenize brain tissue in a suitable buffer.

-

Assay Reaction:

-

The assay is often a two-step process. First, PAG converts glutamine to glutamate.

-

In the second step, glutamate dehydrogenase (GDH) is added, which catalyzes the oxidative deamination of glutamate to α-ketoglutarate, with the concomitant reduction of a tetrazolium salt (e.g., INT) to a colored formazan product.

-

The reaction mixture typically contains glutamine, a buffer (e.g., Tris-acetate), EDTA, and the activating anion phosphate.

-

-

Incubation: Incubate the reaction mixture at room temperature or 37°C for a specific duration.

-

Detection: Monitor the increase in absorbance at a specific wavelength (e.g., 492 nm for INT-formazan) over time.

-

Quantification: The rate of change in absorbance is proportional to the PAG activity.

In Vivo Measurement of Glutamate and Glutamine by Microdialysis

Principle: Microdialysis is a technique used to sample the extracellular fluid in the brain of a living animal to measure the concentrations of neurotransmitters and other molecules.

Methodology:

-

Probe Implantation: Surgically implant a microdialysis probe into the brain region of interest in an anesthetized animal.

-

Perfusion: Perfuse the probe with an artificial cerebrospinal fluid (aCSF) at a constant, low flow rate.

-

Sample Collection: Molecules from the extracellular fluid diffuse across the semipermeable membrane of the probe and into the perfusate. Collect the resulting dialysate samples at regular intervals.

-

Analysis: Analyze the concentration of glutamate and glutamine in the dialysate samples using a sensitive analytical technique such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) or fluorescence detection.

-

Data Interpretation: The concentrations in the dialysate reflect the extracellular levels of these amino acids. This technique can be combined with pharmacological manipulations or behavioral tasks to study the dynamics of the this compound cycle in real-time.

In Vivo Measurement of this compound Cycle Flux by 13C Magnetic Resonance Spectroscopy (MRS)

Principle: 13C MRS is a non-invasive imaging technique that can measure the rates of metabolic pathways in the living brain. By infusing a 13C-labeled substrate, such as [1-13C]glucose, the incorporation of the 13C label into glutamate and glutamine can be monitored over time.

Methodology:

-

Subject Preparation: The subject (animal or human) is placed in an MRS scanner.

-

13C-Labeled Substrate Infusion: A primed, continuous intravenous infusion of a 13C-labeled precursor (e.g., [1-13C]glucose) is administered.

-

Spectral Acquisition: 13C NMR spectra are acquired from a specific brain region over the course of the infusion.

-

Data Analysis: The time courses of 13C label incorporation into the C4 positions of glutamate and glutamine are measured.

-

Metabolic Modeling: A mathematical model of brain metabolism is used to fit the experimental data and calculate the rates of the TCA cycle and the this compound cycle.

Concluding Remarks

The this compound cycle is a cornerstone of metabolic coupling between astrocytes and neurons, ensuring the fidelity of excitatory neurotransmission while protecting against excitotoxicity and ammonia toxicity. A thorough understanding of its intricate mechanisms and the ability to accurately quantify its components and flux are paramount for researchers and drug development professionals. The methodologies outlined in this guide provide a robust framework for investigating the role of the this compound cycle in both health and disease, and for identifying and validating novel therapeutic targets. The continued refinement of these techniques will undoubtedly lead to a deeper appreciation of the dynamic interplay between brain metabolism and function.

References

The Dipeptide γ-L-Glutamyl-L-Glutamine: A Technical Guide to its Discovery, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of γ-L-glutamyl-L-glutamine (Gln-Glu), a naturally occurring dipeptide with significant applications in biotechnology, neuroscience, and sensory science. Characterized by a unique γ-glutamyl linkage, this molecule exhibits remarkable stability and distinct biological activities. This document details its discovery and history, from its initial identification in mammalian tissue to its role in the "kokumi" taste sensation. We present detailed chemical and enzymatic synthesis methodologies, quantitative data on its physicochemical properties and biological functions, and in-depth experimental protocols. Furthermore, key signaling pathways, including its modulation of the calcium-sensing receptor (CaSR) and N-methyl-D-aspartate (NMDA) receptors, are elucidated through structured diagrams. This guide serves as a foundational resource for professionals engaged in the research and development of novel therapeutics, cell culture optimization, and food science innovation.

Discovery and History

The journey of γ-L-glutamyl-L-glutamine (this compound) is intertwined with several key areas of biochemical and sensory research. Its discovery was not a singular event but rather a convergence of findings in neuroscience, biotechnology, and food chemistry.

Initial Identification in Mammalian and Microbial Systems

The first indications of γ-glutamyl dipeptides in biological systems came from broader investigations into brain biochemistry. This compound was initially identified as a naturally occurring compound in the bovine brain, suggesting its presence and potential role in mammalian tissues[1]. This discovery laid the groundwork for understanding the endogenous metabolism of γ-glutamyl compounds. Subsequent research led to the isolation and identification of this compound from the L-glutamic acid fermentation broths of Corynebacterium glutamicum[1]. This finding was significant as it established the dipeptide's presence in both animal and microbial systems, opening avenues for its biotechnological production and investigation into its physiological functions[1].

A Solution to the Glutamine Problem in Cell Culture

A major impetus for the study and synthesis of this compound arose from a long-standing challenge in biotechnology: the instability of L-glutamine in aqueous solutions[1]. L-glutamine is a critical nutrient for mammalian cell culture, serving as a primary energy source and a building block for proteins and nucleotides. However, it spontaneously degrades in liquid media, especially at physiological temperatures, into ammonia and pyroglutamic acid[1]. The accumulation of ammonia is toxic to cells, impairing growth, viability, and the production of recombinant proteins. This compound, along with other glutamine-containing dipeptides, emerged as a highly stable alternative. Its γ-glutamyl bond confers resistance to spontaneous degradation, and it can be metabolized by cells to release L-glutamine and L-glutamic acid, ensuring a steady and non-toxic supply of this essential amino acid.

The "Kokumi" Sensation and Sensory Science

In the 1980s, scientists at the Ajinomoto Co. in Japan were investigating the complex, mouth-filling, and long-lasting taste characteristics found in aged and fermented foods like cheese, soy sauce, and slow-cooked stews. This sensation, distinct from the five basic tastes (sweet, sour, salty, bitter, and umami), was termed "kokumi". Their research identified γ-glutamyl peptides, including this compound, as key contributors to this "rich taste". These compounds, while having little to no taste on their own, enhance the perception of other tastes, particularly umami, saltiness, and sweetness. This discovery has had a significant impact on the food industry, providing new avenues for flavor enhancement and salt reduction.

Synthesis of γ-L-Glutamyl-L-Glutamine

The synthesis of this compound can be achieved through both chemical and enzymatic methods. While chemical synthesis is possible, enzymatic methods are generally preferred due to their high specificity, milder reaction conditions, and more environmentally friendly processes.

Chemical Synthesis

Traditional chemical synthesis of peptides like this compound requires the use of protecting groups to ensure the selective formation of the desired γ-peptide bond and prevent unwanted side reactions. A common strategy involves a one-pot procedure using a protected glutamic acid derivative, such as N-phthaloyl-L-glutamic acid anhydride. This protected anhydride reacts with L-glutamine to form the N-protected dipeptide, which is then deprotected to yield this compound. Yields for similar chemical syntheses have been reported to be over 50% after deprotection.

Enzymatic Synthesis

Enzymatic synthesis is a highly efficient and specific method for producing this compound. The key enzymes are those with γ-glutamyltranspeptidase (GGT) activity, such as GGT itself or certain microbial glutaminases. These enzymes catalyze the transfer of a γ-glutamyl group from a donor molecule to an acceptor. In the synthesis of this compound, L-glutamine can act as both the γ-glutamyl donor and acceptor in an autotranspeptidation reaction.

The general principle involves the formation of a γ-glutamyl-enzyme intermediate, followed by the transfer of the γ-glutamyl moiety to an acceptor molecule. By optimizing reaction conditions such as pH, temperature, substrate concentrations, and reaction time, high yields of the desired dipeptide can be achieved.

Quantitative Data

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 10148-81-9 | |

| Molecular Formula | C₁₀H₁₇N₃O₆ | |

| Molecular Weight | 275.26 g/mol | |

| Appearance | White Powder / Solid | |

| Solubility | High water solubility |

Biological Activity and Efficacy

| Target/Activity | Description | Quantitative Data | Source |

| NMDA Receptor | Acts as a partial agonist at N-methyl-D-aspartate (NMDA) receptors, suggesting a role in modulating excitatory neurotransmission. | A related compound, γ-Glu-Glu, showed an EC₅₀ of ~300 µM. γ-Glu-Gln is confirmed as a partial agonist, though a specific EC₅₀ is not detailed. | |

| Calcium-Sensing Receptor (CaSR) | As a γ-glutamyl peptide, it is a positive allosteric modulator of the CaSR, involved in "kokumi" taste perception and calcium homeostasis. | Structure-activity relationships show γ-glutamyl peptides are potent activators, often with EC₅₀ values in the micromolar range. | |

| Kokumi Taste Threshold | The concentration at which the "kokumi" sensation is detected. This is often significantly lower in the presence of other taste compounds. | For γ-glutamyl-glutamic acid, the kokumi threshold is 17.5 µmol/kg. Other γ-glutamyl peptides have thresholds ranging from 3.3 to 9.4 mmol/L in aqueous solution. | |

| Enzymatic Synthesis Yield | The efficiency of the enzymatic reaction to produce the target dipeptide under optimized conditions. | Yields of up to 88% have been reported for enzymatic synthesis of γ-glutamyl dipeptides. For γ-glutamyl-tryptophan, a yield of 51.02% was achieved. |

Signaling and Metabolic Pathways

This compound is involved in several key biological pathways, most notably the γ-glutamyl cycle and the modulation of cell surface receptors.

The γ-Glutamyl Cycle

The γ-glutamyl cycle is a fundamental pathway for the synthesis and degradation of glutathione (GSH), a critical intracellular antioxidant, and for the transport of amino acids across cell membranes. The enzyme γ-glutamyl transpeptidase (GGT), located on the cell surface, catalyzes the transfer of the γ-glutamyl moiety from extracellular GSH to an acceptor amino acid or to glutamine itself, thereby forming γ-L-glutamyl-L-glutamine. This dipeptide can then be transported into the cell and hydrolyzed back to its constituent amino acids, which can be reutilized for GSH synthesis. The presence of this compound can thus be an indicator of active glutathione turnover and GGT activity.

References

A Technical Guide to the Physiological Concentration of Glutamine and Glutamate in Brain Tissue

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physiological concentrations of glutamine (Gln) and glutamate (Glu) in brain tissue. It is designed to serve as a core resource for researchers, scientists, and drug development professionals working in neuroscience and related fields. This guide summarizes quantitative data, details experimental methodologies for measurement, and visualizes key metabolic pathways and experimental workflows.

Quantitative Concentrations of Glutamine and Glutamate in the Brain

Glutamate and glutamine are the most abundant amino acids in the brain, with concentrations varying significantly across different regions and cellular compartments. Glutamate serves as the primary excitatory neurotransmitter, while glutamine acts as a key precursor for glutamate synthesis and plays a crucial role in nitrogen metabolism.[1] The precise regulation of their concentrations is vital for normal brain function, and dysregulation is implicated in numerous neurological disorders.

Below are summary tables of reported Gln and Glu concentrations in various brain compartments, as determined by different analytical techniques.

Table 1: Gln and Glu Concentrations in Human Brain Regions (in vivo MRS)

| Brain Region | Glutamate (mM) | Glutamine (mM) | Technique | Reference(s) |

| Anterior Cingulate Cortex | 11.7 ± 1.2 | 2.5 ± 0.8 | 1H-MRS | [2] |

| Hippocampus | 10.9 ± 1.4 | 2.2 ± 0.8 | 1H-MRS | [2] |

| Occipital Lobe | 9.9 ± 0.9 | 2.2 ± 0.4 | 1H-MRS | [2] |

| Primary Visual Cortex | 9.6 ± 0.2 | 2.3 ± 0.1 | 1H-MRS | [2] |

| Parietal White Matter | 5.47 ± 0.56 | 1.92 ± 0.35 | 1H-MRS | |

| Posterior Hippocampus | 7.67 ± 2.39 | 4.08 ± 2.14 | 1H-MRS | |

| Gray Matter | 11.7 ± 1.1 | 3.2 ± 1.6 | 1H-MRS | |

| White Matter | 7.1 ± 0.5 | 1.7 ± 1.6 | 1H-MRS |

Table 2: Gln and Glu Concentrations in Different Brain Compartments (Various Species and Techniques)

| Compartment | Glutamate Concentration | Glutamine Concentration | Species | Technique | Reference(s) |

| Neuronal Cytoplasm | 5 - 10 mM | - | Mammalian | Various | |

| Astrocyte Cytoplasm | 0.1 - 5 mM | - | Mammalian | Various | |

| Synaptic Vesicles | ~60 mM | - | Mammalian | Various | |

| Astrocyte Vesicles | ~20 mM | - | Mammalian | Various | |

| Synaptic Cleft (transient) | ~1.1 mM | - | Mammalian | Various | |

| Extracellular Space (basal) | 1 - 5 µM | 179 ± 20 µM | Rat | Microdialysis | |

| Extracellular Space (basal) | ~25 nM | - | Rat | Electrophysiology |

The Glutamate-Glutamine Cycle

The glutamate-glutamine cycle is a fundamental metabolic pathway that illustrates the synergistic relationship between neurons and astrocytes in maintaining the brain's glutamate supply. In this cycle, glutamate released from presynaptic neurons is taken up by surrounding astrocytes and converted to glutamine. Glutamine is then transported back to neurons, where it is converted back to glutamate, thus completing the cycle.

Experimental Protocols

Accurate measurement of Gln and Glu concentrations in brain tissue is critical for neuroscience research. The following sections provide detailed methodologies for the key experimental techniques employed for this purpose.

In Vivo Microdialysis

In vivo microdialysis is a powerful technique for sampling the extracellular fluid of the brain in awake, freely moving animals, providing real-time information on neurotransmitter dynamics.

Protocol Overview:

-

Probe Construction and Implantation:

-

Concentric microdialysis probes with a 1-4 mm dialysis membrane (e.g., 20 kDa molecular weight cutoff) are typically used.

-

Animals (e.g., rats) are anesthetized, and the probe is stereotaxically implanted into the target brain region. The probe is secured to the skull with dental cement.

-

-

Perfusion and Sampling:

-

The probe is perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).

-

After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20-30 minutes).

-

-

Sample Analysis:

-

The collected dialysate is analyzed for Gln and Glu content, typically using high-performance liquid chromatography (HPLC) with fluorescence or mass spectrometry detection.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the quantification of Gln and Glu in brain tissue homogenates.

Protocol Overview:

-

Tissue Homogenization:

-

A known weight of frozen brain tissue is homogenized in a solvent, such as methanol, often containing internal standards (e.g., deuterated Gln and Glu).

-

-

Protein Precipitation and Extraction:

-

The homogenate is centrifuged to pellet proteins and other cellular debris.

-

The supernatant, containing the amino acids, is collected.

-

-

Derivatization (Optional but common):

-

To improve chromatographic separation and ionization efficiency, amino acids are often derivatized.

-

-

LC-MS/MS Analysis:

-

The extracted and derivatized sample is injected into an LC system, typically with a reverse-phase or HILIC column, for separation.

-

The eluent is introduced into a tandem mass spectrometer for detection and quantification using multiple reaction monitoring (MRM).

-

Proton Magnetic Resonance Spectroscopy (¹H-MRS)

¹H-MRS is a non-invasive technique that allows for the in vivo quantification of metabolites, including Gln and Glu, in the human and animal brain.

Protocol Overview:

-

Subject Preparation and Positioning:

-

The subject is positioned in the MRI scanner, and the head is immobilized to minimize motion artifacts.

-

-

Voxel Placement:

-

A region of interest (voxel) is defined in the brain area to be studied using anatomical MR images.

-

-

Data Acquisition:

-

A specific ¹H-MRS pulse sequence (e.g., PRESS or STEAM) is used to acquire the spectrum from the voxel. Key parameters such as echo time (TE) and repetition time (TR) are optimized for Gln and Glu detection.

-

-

Data Processing and Quantification:

-

The acquired free induction decay (FID) signal is Fourier transformed to produce a spectrum.

-

The spectrum is analyzed using software (e.g., LCModel) to fit the peaks of known metabolites and determine their concentrations.

-

References

The Gln-Glu Axis: A Potential Neuromodulatory System in the Central Nervous System

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

While the dipeptide L-glutaminyl-L-glutamic acid (Gln-Glu) is not established as a direct neuromodulator in current scientific literature, the intricate and dynamic relationship between its constituent amino acids, glutamine (Gln) and glutamate (Glu), forms a critical axis for regulating neuronal function. This technical guide explores the potential of the this compound axis as a unified neuromodulatory system. It delves into the well-established role of glutamate as a primary excitatory neurotransmitter and neuromodulator, and the emerging, more direct roles of glutamine in influencing neuronal excitability. This document provides a comprehensive overview of the synthesis, release, and receptor interactions of both molecules, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate further research and drug development in this area.

Introduction: Reframing this compound as a Neuromodulatory System

The initial concept of "this compound" as a singular neuromodulatory entity requires refinement. Scientific evidence points not to the dipeptide itself, but to the synergistic and often sequential actions of glutamine and glutamate in modulating synaptic transmission and neuronal activity. The glutamate-glutamine cycle is a cornerstone of this relationship, where glutamine produced in astrocytes serves as the primary precursor for neuronal glutamate.[1] However, emerging research suggests that glutamine may also exert direct effects on neurons, independent of its conversion to glutamate. Therefore, this guide will treat the this compound axis as a functional system, examining the individual and collective contributions of each component to neuromodulation.

Glutamate: The Primary Excitatory Neuromodulator

Glutamate is the most abundant excitatory neurotransmitter in the mammalian central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory.[2] Beyond its role in fast synaptic transmission, glutamate acts as a potent neuromodulator, influencing neuronal firing patterns and the efficacy of other neurotransmitter systems.

Signaling Pathways

Glutamate exerts its effects through a variety of ionotropic (iGluRs) and metabotropic (mGluRs) receptors.

-

Ionotropic Glutamate Receptors (iGluRs): These ligand-gated ion channels, including NMDA, AMPA, and kainate receptors, mediate fast excitatory neurotransmission. Their activation leads to cation influx and membrane depolarization.

-

Metabotropic Glutamate Receptors (mGluRs): These G-protein coupled receptors modulate synaptic transmission and neuronal excitability through second messenger signaling cascades. They are classified into three groups (I, II, and III) based on their sequence homology, pharmacology, and intracellular signaling mechanisms.

Glutamine: Beyond a Precursor

While the primary role of glutamine in the CNS is to fuel the synthesis of glutamate and GABA, evidence suggests it may have direct neuromodulatory functions. Studies have shown that L-glutamine can evoke dose-dependent inward transmembrane currents in hippocampal neurons, leading to depolarization.[3][4] This effect is only partially sensitive to ionotropic glutamate receptor blockers, indicating a distinct mechanism of action.[3]

Potential Signaling Mechanisms

The direct effects of glutamine on neuronal excitability are still under investigation, but potential mechanisms include:

-

Interaction with NMDA Receptors: Some studies suggest that glutamine may have weak agonist activity at NMDA-type glutamate receptors, although this could be due to residual glutamate in commercial preparations.

-

Electrogenic Transport: The transport of glutamine into neurons via specific transporters can be electrogenic, directly influencing the membrane potential.

The this compound Dipeptide: Synthesis and Degradation

While a direct neuromodulatory role for the this compound dipeptide is not established, understanding its metabolic pathway is crucial for a complete picture of the this compound axis.

-

Synthesis: The synthesis of dipeptides in the brain is not as well-characterized as that of neurotransmitters. Glutamine synthetase catalyzes the formation of glutamine from glutamate and ammonia. It is conceivable that under certain conditions, peptidases could catalyze the formation of a this compound dipeptide, although specific enzymes for this reaction in the brain are not well-documented.

-

Degradation: The brain contains various peptidases that can cleave dipeptides. N-acetylated alpha-linked acidic dipeptidase (NAALA dipeptidase) is an enzyme found in rat brain membranes that cleaves N-acetyl-L-aspartyl-L-glutamate. While this enzyme is specific for N-acetylated dipeptides, it highlights the presence of enzymatic machinery capable of hydrolyzing acidic dipeptides. Spontaneous, non-enzymatic cleavage of peptide bonds on the C-terminal side of glutamine and glutamate residues has also been observed in long-lived proteins.

Quantitative Data on this compound System Neuromodulation

The following tables summarize quantitative data from studies investigating the effects of glutamate and glutamine on neuronal activity.

Table 1: Effects of Glutamate on Neuronal Properties

| Parameter | Preparation | Glutamate Concentration | Observed Effect | Reference |

| Membrane Potential | Cultured rat SCN neurons | 1 mM | ~+44 mV depolarization | |

| Firing Rate | Isolated rat SNc dopamine neurons | 0.3 µM | Increased firing rate | |

| Firing Rate | Isolated rat SNc dopamine neurons | >10 µM | Abolished firing | |

| Synaptic Plasticity (LTP) | Hippocampal slices | Varies by induction protocol | Induction of Long-Term Potentiation | |

| Synaptic Plasticity (LTD) | Hippocampal slices | Varies by induction protocol | Induction of Long-Term Depression |

Table 2: Effects of Glutamine on Neuronal Properties

| Parameter | Preparation | Glutamine Concentration | Observed Effect | Reference |

| Transmembrane Current | Cultured rat hippocampal neurons | 0.5-10 mM | Dose-dependent inward current | |

| NMDA Receptor Activity | Cultured Xenopus neurons | 100 µM | Threshold agonist activity (potentially due to glutamate contamination) | |

| fEPSP Depression | Rat hippocampal slices | Not specified | Prevents activity-dependent depression |

Experimental Protocols

Detailed methodologies are essential for the reproducible investigation of the this compound neuromodulatory system.

In Vivo Microdialysis for Measuring Extracellular Glutamate and Glutamine

This technique allows for the sampling of neurotransmitters from the extracellular space of the brain in awake, freely moving animals.

-

Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest.

-

Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

-

Sample Collection: Dialysate samples are collected at regular intervals.

-

Analysis: The concentrations of glutamate and glutamine in the dialysate are quantified using high-performance liquid chromatography (HPLC) with fluorescence detection.

Patch-Clamp Electrophysiology to Assess Neuronal Excitability

This technique allows for the direct measurement of ion currents across the neuronal membrane, providing insights into changes in excitability.

-

Slice Preparation: Acute brain slices containing the region of interest are prepared.

-

Cell Identification: Neurons are visualized using infrared differential interference contrast (IR-DIC) microscopy.

-

Recording: A glass micropipette forms a high-resistance seal with the cell membrane (gigaseal). The membrane patch is then ruptured to allow for whole-cell recording.

-

Stimulation and Recording: The effects of glutamate or glutamine application on membrane potential, firing rate, and synaptic currents (EPSCs/IPSCs) are recorded.

Calcium Imaging to Visualize Neuronal Activity

This technique uses fluorescent indicators to monitor changes in intracellular calcium concentrations, which are a proxy for neuronal activation.

-

Indicator Loading: Neurons in culture or brain slices are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2, Fluo-4).

-

Image Acquisition: A fluorescence microscope equipped with a sensitive camera is used to capture images of the fluorescent cells over time.

-

Stimulation: Glutamate or glutamine is applied to the preparation.

-

Analysis: Changes in fluorescence intensity are measured and correlated with neuronal activity.

Conclusion and Future Directions

The this compound axis represents a fundamental system for regulating neuronal communication and excitability. While glutamate's role as a neuromodulator is well-defined, the direct actions of glutamine are an emerging area of research with significant potential. The lack of evidence for a direct neuromodulatory role of the this compound dipeptide itself suggests that future research should focus on the interplay between the individual amino acids.

For drug development professionals, targeting components of the glutamate-glutamine cycle, including glutamine transporters and metabolic enzymes, may offer novel therapeutic strategies for a range of neurological and psychiatric disorders characterized by dysregulated glutamatergic signaling. Further investigation into the direct signaling properties of glutamine is warranted to fully understand the complexities of the this compound neuromodulatory system.

References

- 1. Glutamine in the central nervous system: function and dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Glutamic acid - Wikipedia [en.wikipedia.org]

- 3. Glutamine‐induced membrane currents in cultured rat hippocampal neurons | Semantic Scholar [semanticscholar.org]

- 4. Glutamine-induced membrane currents in cultured rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

The Gln-Glu Axis: A Central Node in Glutathione Metabolism and Redox Homeostasis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate balance between cellular growth, proliferation, and survival is critically dependent on maintaining redox homeostasis. A central player in this process is the tripeptide antioxidant, glutathione (GSH). The de novo synthesis of glutathione is inextricably linked to the metabolism of two key non-essential amino acids: glutamine (Gln) and glutamate (Glu). This relationship, often referred to as the Gln-Glu axis, serves as a vital conduit, supplying the necessary precursors for GSH production and thereby safeguarding the cell against oxidative damage. This technical guide provides a comprehensive overview of the core biochemical pathways, regulatory mechanisms, and key experimental methodologies pertinent to the this compound axis and its profound impact on glutathione metabolism. The information presented herein is intended to be a valuable resource for researchers, scientists, and drug development professionals working in fields such as oncology, neurobiology, and metabolic diseases.

Core Biochemical Pathway: From Glutamine to Glutathione

The journey from extracellular glutamine to intracellular glutathione involves a series of transport and enzymatic steps. Glutamine is the most abundant amino acid in the bloodstream and is avidly taken up by many cell types, particularly rapidly proliferating cancer cells, a phenomenon often termed "glutamine addiction".[1][2] Once inside the cell, glutamine is converted to glutamate in a reaction catalyzed by the enzyme glutaminase (GLS).[3] This intracellular pool of glutamate then serves as a direct precursor for the synthesis of glutathione.

The synthesis of glutathione is a two-step, ATP-dependent process occurring in the cytosol:

-

Formation of γ-glutamylcysteine: The first and rate-limiting step is the formation of a unique peptide bond between the γ-carboxyl group of glutamate and the amino group of cysteine. This reaction is catalyzed by glutamate-cysteine ligase (GCL).[4][5]

-

Addition of Glycine: The dipeptide γ-glutamylcysteine is then combined with glycine in a reaction catalyzed by glutathione synthase (GS) to form the final tripeptide, glutathione.

The availability of cysteine is a major determinant of the rate of GSH synthesis. The this compound axis also influences cysteine uptake, as the cystine/glutamate antiporter (system xc-) imports cystine (the oxidized dimer of cysteine) in exchange for intracellular glutamate. This further couples glutamine metabolism to glutathione synthesis.

Below is a diagram illustrating the central metabolic pathway from glutamine to glutathione.

Caption: The metabolic conversion of glutamine to glutathione.

Quantitative Data: Enzyme Kinetics and Metabolite Concentrations

The efficiency and regulation of the this compound axis in glutathione metabolism are governed by the kinetic properties of the key enzymes and the intracellular concentrations of the associated metabolites. Below are tables summarizing these quantitative parameters.

Table 1: Kinetic Parameters of Key Enzymes

| Enzyme | Substrate | Km | Vmax | Inhibitor | Ki | Notes |

| Glutaminase (GLS1/GAC) | Glutamine | 0.6 - 5.6 mM | 0.09 mm/min | - | - | Km can vary depending on the isoform and activation state. |

| Glutamate-Cysteine Ligase (GCLC monomer) | Glutamate | ~18.2 mM | - | GSH | ~1.8 mM | Exhibits low activity at physiological glutamate concentrations due to a high Km and strong feedback inhibition. |

| Glutamate-Cysteine Ligase (GCL holoenzyme) | Glutamate | Lower than GCLC monomer | Higher than GCLC monomer | GSH | Higher than GCLC monomer | The modifier subunit (GCLM) enhances catalytic efficiency. |

Table 2: Intracellular Concentrations of Key Metabolites

| Metabolite | Cell Type | Condition | Concentration |

| Glutamine | Various | Normal | ~7 mM |

| Glutamate | Various | Normal | Varies, can be in the mM range |

| Glutathione (GSH) | Cancer Cells | High Proliferation | Up to 10 mM |

| Glutathione (GSH) | Liver | Normal | ~10 mM |

Experimental Protocols

A thorough understanding of the this compound axis in glutathione metabolism relies on robust experimental methodologies. This section provides an overview of the protocols for key experiments cited in the literature.

Protocol 1: Measurement of Glutaminase (GLS) Activity in Cultured Cells

This protocol is adapted from methods utilizing the conversion of radiolabeled glutamine to glutamate.

-

Cell Culture and Treatment: Culture cells to the desired confluency. Treat with experimental compounds as required.

-

Pre-incubation: Wash cells three times with a HEPES-buffered basal solution. Pre-incubate the cells at 37°C in the basal medium. For specific measurement of glutaminase, pre-incubate with an irreversible inhibitor of glutamine synthetase, such as L-methionine sulfoximine (MSO), to prevent the back-conversion of glutamate to glutamine.

-

Labeling: Add L-[³H]glutamine to the medium and incubate at 37°C for a defined period (e.g., 30 minutes).

-

Reaction Termination and Lysis: Terminate the reaction by rapidly aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells with a suitable buffer (e.g., RIPA buffer).

-

Separation of Substrate and Product: Separate the radiolabeled substrate (L-[³H]glutamine) from the product (L-[³H]glutamate) using anion-exchange chromatography.

-

Quantification: Quantify the amount of L-[³H]glutamate produced using a scintillation counter.

-

Data Analysis: Normalize the glutaminase activity to the total protein concentration of the cell lysate, determined by a standard protein assay (e.g., BCA assay).

Protocol 2: Measurement of Glutamate-Cysteine Ligase (GCL) Activity

This protocol is based on the direct detection of the product, γ-glutamylcysteine (γ-GC), using high-performance liquid chromatography (HPLC).

-

Sample Preparation: Prepare cell or tissue lysates in a suitable homogenization buffer. Determine the protein concentration.

-

Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, KCl, MgCl₂, EDTA, ATP, L-cysteine, and L-glutamate.

-

Enzyme Reaction: Add a known amount of protein lysate to the pre-warmed reaction mixture. Incubate at 37°C for a specific duration (e.g., 30-90 minutes).

-

Reaction Termination: Stop the reaction by adding an acid, such as 5-sulfosalicylic acid.

-

HPLC Analysis:

-

Separate the reaction products by reverse-phase HPLC.

-

Detect γ-GC using electrochemical detection, which exploits its electrochemically active nature. Alternatively, pre-column derivatization with reagents like o-phthalaldehyde (OPA) followed by fluorescence detection can be used.

-

-

Quantification and Data Analysis: Quantify the amount of γ-GC produced by comparing the peak area to a standard curve of known γ-GC concentrations. Express GCL activity as nmol of γ-GC synthesized per minute per mg of protein.

Protocol 3: Quantification of Intracellular Gln, Glu, and GSH by HPLC

This protocol outlines a general approach for the simultaneous measurement of glutamine, glutamate, and glutathione.

-

Metabolite Extraction:

-

Rapidly quench metabolic activity by washing cells with ice-cold PBS.

-

Extract metabolites using a cold solvent mixture, such as 80% methanol.

-

Centrifuge to pellet cellular debris and collect the supernatant containing the metabolites.

-

-

Derivatization: Derivatize the amino acids and thiols for detection. A common method involves pre-column derivatization with o-phthalaldehyde (OPA) in the presence of a thiol, which forms highly fluorescent isoindole derivatives.

-

HPLC Separation:

-

Inject the derivatized sample onto a reverse-phase C18 column.

-

Use a gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile) to separate the derivatized compounds.

-

-

Detection and Quantification:

-

Detect the fluorescent derivatives using a fluorescence detector.

-

Identify and quantify the peaks corresponding to Gln, Glu, and GSH by comparing their retention times and peak areas to those of authentic standards.

-

-

Data Analysis: Normalize the metabolite concentrations to the cell number or total protein content.

Protocol 4: Stable Isotope Tracing of Glutamine into Glutathione using LC-MS

This protocol allows for the tracing of the metabolic fate of glutamine into the glutathione pool.

Caption: A generalized workflow for a stable isotope tracing experiment.

-

Cell Culture and Labeling: Culture cells in standard medium. At the start of the experiment, switch to a medium where standard glutamine is replaced with a stable isotope-labeled version, such as [¹³C₅]-glutamine.

-

Time Course Incubation: Incubate the cells for various time points to monitor the incorporation of the isotope over time.

-

Metabolite Extraction: At each time point, rapidly quench metabolism and extract intracellular metabolites as described in Protocol 3.

-

LC-MS Analysis:

-

Separate the metabolites using liquid chromatography, often with a hydrophilic interaction liquid chromatography (HILIC) column for polar metabolites.

-

Analyze the eluate using a high-resolution mass spectrometer to determine the mass-to-charge ratio (m/z) of the metabolites.

-

-

Data Analysis:

-

Identify the mass isotopologues of glutamate and glutathione. For example, glutamate derived directly from [¹³C₅]-glutamine will have a mass shift of +5 (M+5).

-

Determine the fractional enrichment of the labeled isotopologues in the total pool of each metabolite at each time point. This provides a measure of the contribution of glutamine to the synthesis of glutamate and glutathione.

-

Regulatory Mechanisms

The flux through the this compound axis to glutathione is tightly regulated at multiple levels to respond to cellular needs and stress conditions.

-

Substrate Availability: The intracellular concentration of cysteine is often the primary limiting factor for glutathione synthesis. As mentioned, the activity of the cystine/glutamate antiporter links glutamate levels to cysteine availability.

-

Enzyme Expression and Activity:

-

Glutaminase (GLS): The expression of GLS is often upregulated in cancer cells, driven by oncogenes like c-Myc.

-

Glutamate-Cysteine Ligase (GCL): GCL is the rate-limiting enzyme and is subject to both transcriptional and post-translational regulation.

-

Transcriptional Regulation: The expression of both the catalytic (GCLC) and modifier (GCLM) subunits of GCL can be induced by oxidative stress through the activation of transcription factors such as Nrf2.

-

Feedback Inhibition: GCL is allosterically inhibited by its product, glutathione. This feedback mechanism helps to maintain homeostatic levels of GSH. The GCL holoenzyme is less sensitive to this inhibition than the GCLC monomer alone.

-

Holoenzyme Formation: The association of the GCLC and GCLM subunits to form the more active holoenzyme is a key regulatory step.

-

-

The diagram below illustrates the key regulatory inputs on the glutathione synthesis pathway.

Caption: Key regulatory inputs on the this compound-GSH axis.

Conclusion and Future Directions

The metabolic coupling of glutamine and glutamate to glutathione synthesis is a fundamental process for maintaining cellular redox balance and supporting cell survival, particularly under conditions of high proliferation or oxidative stress. The dependence of many cancers on this pathway has made it an attractive target for therapeutic intervention. Inhibitors of glutaminase, for example, are currently being investigated in clinical trials for their potential to disrupt cancer cell metabolism and increase their sensitivity to other treatments.

Future research in this area will likely focus on elucidating the context-dependent regulation of this pathway in different physiological and pathological states. A deeper understanding of the interplay between the this compound axis, other metabolic pathways, and cellular signaling networks will be crucial for the development of novel and more effective therapeutic strategies that target metabolic vulnerabilities in diseases such as cancer and neurodegenerative disorders. The experimental techniques outlined in this guide provide a robust framework for pursuing these important research questions.

References

- 1. Mechanistic Basis of Glutaminase Activation: A KEY ENZYME THAT PROMOTES GLUTAMINE METABOLISM IN CANCER CELLS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Glutamine drives glutathione synthesis and contributes to radiation sensitivity of A549 and H460 lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Post-translational Activation of Glutamate Cysteine Ligase with Dimercaprol: A NOVEL MECHANISM OF INHIBITING NEUROINFLAMMATION IN VITRO - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glutamate–cysteine ligase - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to L-Glutaminyl-L-Glutamic Acid (Gln-Glu)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the dipeptide L-Glutaminyl-L-Glutamic Acid (Gln-Glu), a molecule of interest in various scientific disciplines. This document details its chemical structure, physicochemical properties, and key biological roles, with a focus on its synthesis, purification, and analytical characterization. Methodologies for its synthesis via solid-phase techniques, subsequent purification by high-performance liquid chromatography (HPLC), and characterization using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are presented. Additionally, this guide explores its potential involvement in neurological signaling pathways. All quantitative data is summarized for clarity, and relevant experimental workflows and signaling pathways are visualized using Graphviz diagrams.

Introduction

L-Glutaminyl-L-Glutamic Acid (this compound) is a dipeptide composed of L-glutamine and L-glutamic acid linked by a standard peptide bond. As the constituent amino acids are central to numerous metabolic processes, including nitrogen transport and neurotransmission, the this compound dipeptide is a subject of growing interest in biochemical and pharmaceutical research.[1][2] Understanding its chemical properties, synthesis, and biological functions is crucial for its potential applications in drug development and as a research tool. This guide serves as a technical resource for professionals requiring detailed information on this dipeptide.

Structure and Chemical Properties

The this compound dipeptide consists of an L-glutamine residue at the N-terminus and an L-glutamic acid residue at the C-terminus, connected by an α-peptide bond.

Chemical Structure

-

IUPAC Name: (2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]pentanedioic acid

-

Molecular Formula: C₁₀H₁₇N₃O₆

-

Sequence: this compound (QE)

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its constituent amino acids is provided in the table below. While specific experimental data for this compound is limited, predicted values and data from its constituent amino acids offer valuable insights.

| Property | This compound (Predicted/Calculated) | L-Glutamine (Experimental) | L-Glutamic Acid (Experimental) |

| Molecular Weight | 275.26 g/mol | 146.14 g/mol | 147.13 g/mol |

| Isoelectric Point (pI) | ~3.66 (Calculated) | 5.65 | 3.22 |

| Solubility in Water | Predicted to be soluble | 41.3 g/L at 25°C[3] | 8.57 g/L at 25°C[4] |

| LogP | -5.8 (Computed) | -3.1 (Computed) | -3.7 (Computed) |

Note: The pI of this compound was calculated based on the pKa values of its terminal amino group, terminal carboxyl group, and the side chain carboxyl group of the glutamic acid residue.

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and characterization of the this compound dipeptide.

Synthesis: Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis using Fmoc chemistry is the standard method for producing this compound. The use of a trityl (Trt) protecting group on the side chain of glutamine is crucial to prevent side reactions.[5]

Protocol for Manual Fmoc-SPPS of this compound:

-

Resin Preparation:

-

Swell 2-chlorotrityl chloride resin in dichloromethane (DCM) for at least 30 minutes in a reaction vessel.

-

Wash the resin with N,N-dimethylformamide (DMF).

-

-

Loading of the First Amino Acid (Fmoc-Glu(OtBu)-OH):

-

Dissolve Fmoc-Glu(OtBu)-OH (2 equivalents relative to resin loading) and diisopropylethylamine (DIPEA) (4 equivalents) in DCM.

-

Add the solution to the resin and agitate for 2-4 hours.

-

Cap any unreacted sites on the resin using a solution of DCM/methanol/DIPEA (17:2:1) for 30 minutes.

-

Wash the resin with DCM and DMF.

-

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes, then drain.

-

Repeat the treatment with 20% piperidine in DMF for 15 minutes to ensure complete removal of the Fmoc group.

-

Wash the resin thoroughly with DMF.

-

-

Coupling of the Second Amino Acid (Fmoc-Gln(Trt)-OH):

-

Prepare a coupling solution by dissolving Fmoc-Gln(Trt)-OH (3 equivalents), a coupling reagent such as HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.

-

Add the coupling solution to the resin and agitate for 1-2 hours at room temperature.

-

Monitor the reaction completion using a ninhydrin test. If the test is positive, indicating incomplete coupling, repeat the coupling step.

-

Wash the resin with DMF and DCM.

-

-

Final Fmoc Deprotection:

-

Repeat the Fmoc deprotection step as described in step 3.

-

-

Cleavage and Deprotection:

-

Wash the final peptide-resin with DCM and dry it under vacuum.

-

Prepare a cleavage cocktail of trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v).

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the TFA solution containing the cleaved and deprotected peptide.

-

-

Peptide Precipitation and Isolation:

-

Precipitate the peptide by adding the TFA solution to cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether and dry under vacuum.

-

References

- 1. benchchem.com [benchchem.com]

- 2. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 3. SolyPep: a fast generator of soluble peptides [bioserv.rpbs.univ-paris-diderot.fr]

- 4. Predicting Solubility | Rowan [rowansci.com]

- 5. Glycine-glutamate interactions at the NMDA receptor: role of cysteine residues [pubmed.ncbi.nlm.nih.gov]

The In Vivo Enzymatic Synthesis of γ-L-Glutamyl-L-Glutamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vivo enzymatic synthesis of the dipeptide γ-L-Glutamyl-L-Glutamine (γ-Glu-Gln). Primarily synthesized through the action of γ-glutamyltranspeptidase (GGT) within the γ-glutamyl cycle, this dipeptide is intrinsically linked to glutathione metabolism and cellular amino acid transport. An alternative synthesis pathway involving the transpeptidation activity of glutaminase is also discussed. This document details the core biochemical pathways, presents available quantitative data on tissue concentrations, and outlines detailed experimental protocols for the study of γ-Glu-Gln synthesis. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to provide a clear and concise understanding of the underlying mechanisms. This guide is intended to be a foundational resource for researchers investigating the physiological roles of γ-glutamyl dipeptides and their potential therapeutic applications.

Introduction

γ-L-Glutamyl-L-Glutamine (γ-Glu-Gln) is a naturally occurring dipeptide formed through an isopeptide bond between the γ-carboxyl group of a glutamate residue and the α-amino group of a glutamine molecule. This unique linkage confers significant stability against degradation by most peptidases. The in vivo synthesis of γ-Glu-Gln is predominantly a facet of the γ-glutamyl cycle, a crucial pathway for glutathione (GSH) homeostasis and the transport of amino acids across cellular membranes. The enzyme responsible for this synthesis is γ-glutamyltranspeptidase (GGT), which catalyzes the transfer of a γ-glutamyl moiety from a donor, typically GSH, to an acceptor amino acid, in this case, L-glutamine.

Recent studies have also highlighted the capacity of glutaminase to catalyze a transpeptidation reaction, leading to the formation of γ-Glu-Gln, where glutamine serves as both the γ-glutamyl donor and acceptor. The physiological significance of γ-Glu-Gln is an area of active research, with potential roles in neuromodulation and as a stable carrier of glutamine. This guide aims to consolidate the current understanding of its in vivo enzymatic synthesis, providing a technical framework for further investigation.

Enzymatic Synthesis Pathways

The in vivo formation of γ-Glu-Gln is primarily attributed to two enzymatic pathways: the γ-glutamyl cycle mediated by GGT and a transpeptidation reaction catalyzed by glutaminase.

The γ-Glutamyl Cycle and γ-Glutamyltranspeptidase (GGT)

The γ-glutamyl cycle is the principal pathway for the synthesis of γ-Glu-Gln. This cycle involves a series of enzymatic reactions that facilitate the transport of amino acids into cells and the metabolism of extracellular glutathione.[1]

Key Enzyme: γ-Glutamyltranspeptidase (GGT; EC 2.3.2.2) is a membrane-bound enzyme that plays a central role in the γ-glutamyl cycle.[2] It catalyzes the transfer of the γ-glutamyl group from glutathione and other γ-glutamyl compounds to an acceptor, which can be an amino acid, a peptide, or water.[3]

Reaction Mechanism:

-

Acylation: GGT binds to a γ-glutamyl donor, most commonly extracellular glutathione (GSH). The γ-glutamyl moiety is cleaved from GSH and forms a covalent γ-glutamyl-enzyme intermediate.

-

Transpeptidation: The γ-glutamyl-enzyme intermediate then reacts with an acceptor amino acid, such as L-glutamine. This results in the transfer of the γ-glutamyl group to the amino group of glutamine, forming γ-Glu-Gln and regenerating the free enzyme.[3]

Glutaminase-Mediated Transpeptidation

While primarily known for its hydrolytic activity in converting glutamine to glutamate, glutaminase (EC 3.5.1.2) can also exhibit transpeptidation activity under certain conditions. In this reaction, a glutamine molecule can serve as the γ-glutamyl donor, and another glutamine molecule can act as the acceptor, leading to the formation of γ-Glu-Gln. This is often referred to as an "auto-transpeptidation" reaction.

Quantitative Data

The in vivo concentration of γ-Glu-Gln is generally low under physiological conditions but can be significantly altered in response to metabolic stress, such as ischemia. The quantification of this dipeptide typically requires sensitive analytical methods like mass spectrometry.

| Tissue | Condition | γ-Glu-Gln Concentration | Fold Increase | Reference |

| Rat Striatum | Ischemia (0-30 min) | Extracellular: 2.6-fold increase | 2.6 | [4] |

| Rat Striatum | Ischemia (31-60 min) | Extracellular: 6.8-fold increase | 6.8 | |

| Rat Striatum | Anoxia in vitro (0-30 min) | Tissue: 1.7-fold increase | 1.7 | |

| Rat Striatum | Anoxia in vitro (0-60 min) | Tissue: 1.2-fold increase | 1.2 | |

| Rat Hippocampal Slices | Basal | Tissue: 40.3 ± 6.7 pmol/mg protein | - | |

| Rat Hippocampal Slices | + Acivicin (GGT inhibitor) | Tissue: 25.7 ± 4.2 pmol/mg protein | - |

Table 1: In Vivo and In Vitro Concentrations of γ-Glu-Gln.

| Enzyme | Substrate (Donor) | Substrate (Acceptor) | Km | Vmax | Reference |

| Rat Kidney GGT | L-γ-glutamyl-p-nitroanilide | Glycylglycine | 8.56 mmol/L (Kb) | 160x Vh | |

| Human GGT1 | Glutathione | Water (Hydrolysis) | 10.60 ± 0.07 µM | - |

Table 2: Kinetic Parameters of γ-Glutamyltranspeptidase. (Note: Specific kinetic data for L-glutamine as an acceptor is limited).

Experimental Protocols

Quantification of γ-Glu-Gln by LC-MS/MS

This protocol provides a general framework for the sensitive and specific quantification of γ-Glu-Gln in biological samples.

4.1.1. Sample Preparation

-

Tissue Homogenization: Homogenize frozen tissue samples in a suitable buffer (e.g., 80% methanol) containing an internal standard (e.g., ¹³C-labeled γ-Glu-Gln).

-

Protein Precipitation: Centrifuge the homogenate at high speed (e.g., 15,000 x g for 15 minutes at 4°C) to pellet proteins.

-